3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that combines a nitrobenzamide moiety with a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Result of Action
The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . All derivatives were much less potent against mycobacterium tuberculosis h37rv compared to n0145 .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in the bacteria . For example, the compound was less potent against Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this laboratory-adapted strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxamide derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Cyclization: The thienopyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nitration Reagents: Nitric acid, sulfuric acid.
Amidation Reagents: Benzoyl chloride, triethylamine.
Major Products
Reduction: 3-amino-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as protein kinases and other enzymes.
Chemical Biology: It serves as a tool compound to probe the function of specific biological pathways and to develop new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Nitrobenzamide Derivatives: Compounds with a nitrobenzamide moiety also show potential as anticancer agents.
Uniqueness
3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific combination of a nitrobenzamide moiety with a thienopyrimidine core, which imparts distinct biological activities and chemical reactivity . This combination allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNAHJXMATLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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